molecular formula C12H12N2S4 B14344356 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole CAS No. 105771-29-7

4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole

Cat. No.: B14344356
CAS No.: 105771-29-7
M. Wt: 312.5 g/mol
InChI Key: UVMSMUIUNZAWMB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole is a complex organic compound characterized by its unique tetrathiepino ring structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole typically involves multi-step organic reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction . This method is regio- and chemoselective, leading to the formation of the desired tetrathiepino-pyrazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific tetrathiepino ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

105771-29-7

Molecular Formula

C12H12N2S4

Molecular Weight

312.5 g/mol

IUPAC Name

4,4-dimethyl-7-phenyl-[1,2,3,5]tetrathiepino[7,6-c]pyrazole

InChI

InChI=1S/C12H12N2S4/c1-12(2)15-10-8-14(9-6-4-3-5-7-9)13-11(10)16-18-17-12/h3-8H,1-2H3

InChI Key

UVMSMUIUNZAWMB-UHFFFAOYSA-N

Canonical SMILES

CC1(SC2=CN(N=C2SSS1)C3=CC=CC=C3)C

Origin of Product

United States

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